

Physical and chemical properties of 5-Iodouridine

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Compound of Interest

Compound Name: 5-Iodouridine

Cat. No.: B031010

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An In-Depth Technical Guide to **5-Iodouridine**: Physical, Chemical, and Biological Properties

Introduction

5-Iodouridine is a halogenated pyrimidine nucleoside analog of uridine. It has garnered significant interest within the scientific community, particularly for its potential applications in antiviral and anticancer research. Its mechanism of action primarily involves its incorporation into nucleic acids, leading to disruption of normal cellular processes. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **5-Iodouridine**, intended for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

5-Iodouridine is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ IN ₂ O ₆	[1]
Molecular Weight	370.10 g/mol	[2]
Appearance	White to off-white powder	[2]
Melting Point	205-207 °C (decomposes)	[2]
Solubility		
Water	Slightly soluble	
DMSO	Soluble	[3]
Ethanol	Soluble	[3]
Methanol	Soluble	

Identifiers

Identifier	Value	Reference
CAS Number	1024-99-3	[2]
PubChem CID	72423	
SMILES	<chem>C1=C(C(=O)NC(=O)N1[C@H]2--INVALID-LINK--CO)O">C@@HO)I</chem>	[2]
InChI	InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1	[2]

Spectral Data

Spectrum Type	Data	Reference
¹ H NMR (DMSO-d ₆)	δ 11.68 (s, 1H), 8.48 (s, 1H), 5.72 (d, J = 4.6 Hz, 1H), 5.45 (d, J=5.9 Hz, 1H), 5.17 (d, J=5.0 Hz, 1H), 5.08 (t, J=5.4 Hz, 1H), 4.01 (dt, J = 16.7, 4.8 Hz, 2H), 3.86 (dt, J = 4.8, 2.8 Hz, 1H), 3.68 (dd, J = 12.1, 2.9 Hz, 1H), 3.57 (dd, J = 12.0, 2.7 Hz, 1H)	[1]
¹³ C NMR	Data not fully available in structured format.	
Infrared (IR)	Characteristic peaks for O-H, N-H, C=O, C-N, and C-I bonds are expected. Specific peak assignments require experimental data. A C-I stretching vibration is typically observed in the range of 600-500 cm ⁻¹ . [4] [5] [6] [7] [8]	
UV-Vis	Maximum absorption (λ _{max}) is expected in the UV range, characteristic of pyrimidine nucleosides. Quantitative data on molar extinction coefficient (ε) requires specific experimental determination. [9] [10] [11] [12]	

Experimental Protocols

Synthesis of 5-Iodouridine from Uridine

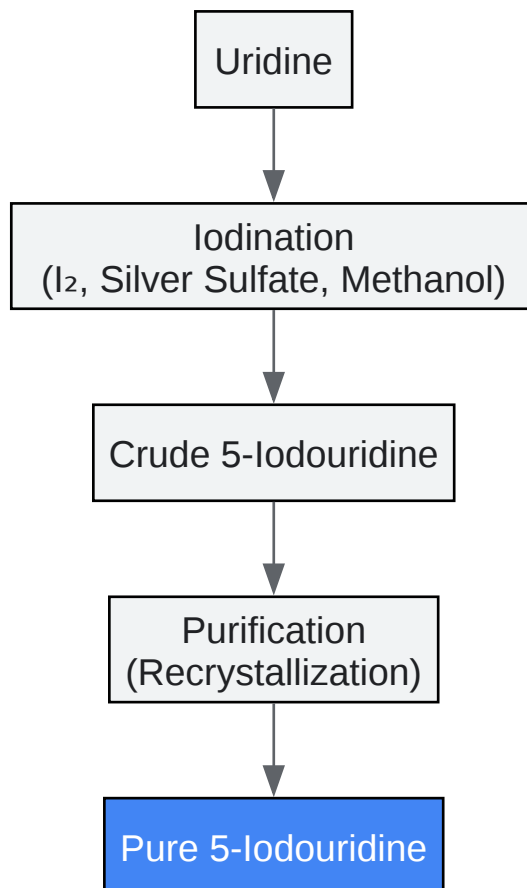
A common method for the synthesis of **5-Iodouridine** involves the direct iodination of uridine. While a highly detailed, step-by-step protocol from a peer-reviewed publication is not readily

available in the search results, a general procedure can be outlined based on established chemical principles for the iodination of uracil derivatives. A method for a related compound, 2'-deoxy-5-iodo-beta-uridine, involves reacting the precursor with iodine in the presence of silver sulfate in methanol.^{[13][14]}

General Procedure:

- **Dissolution:** Dissolve uridine in a suitable solvent, such as methanol.
- **Reagent Addition:** Add iodine (I_2) and a promoter, such as silver sulfate (Ag_2SO_4), to the solution. The reaction is typically stirred at room temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, filter the reaction mixture to remove any solids. The filtrate is then concentrated under reduced pressure.
- **Purification:** The crude product is then purified, typically by recrystallization from a suitable solvent like water, to yield pure **5-Iodouridine**.

General Synthesis Workflow for 5-Iodouridine



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General synthesis workflow for **5-Iodouridine**.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.^{[14][15][16][17][18][19][20][21]}

General Protocol for Recrystallization of **5-Iodouridine**:

- **Solvent Selection:** Choose a solvent in which **5-Iodouridine** is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Water is often a suitable solvent

for nucleosides.

- **Dissolution:** Place the crude **5-Iodouridine** in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
- **Hot Filtration (if necessary):** If insoluble impurities are present, perform a hot gravity filtration to remove them.
- **Crystallization:** Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools and becomes supersaturated. Further cooling in an ice bath can maximize the yield of crystals.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
- **Drying:** Dry the crystals, for example, in a desiccator or a vacuum oven, to remove the residual solvent.

HPLC Analysis

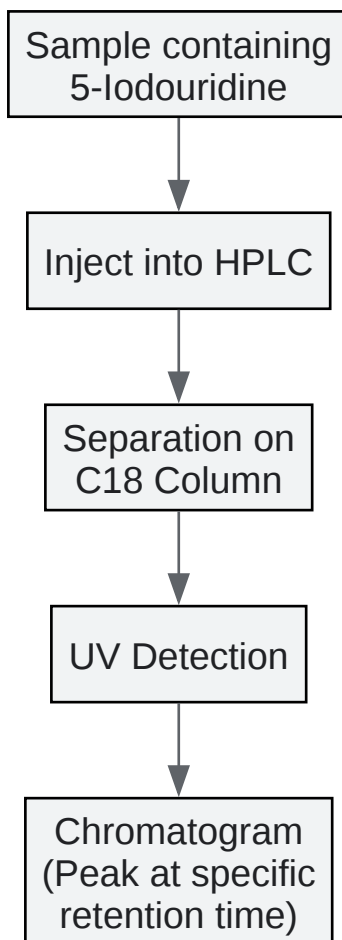
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. For the analysis of **5-Iodouridine** and its metabolites, a reversed-phase HPLC method with UV detection is commonly employed.^{[13][22]}

Hypothetical HPLC Method Parameters:

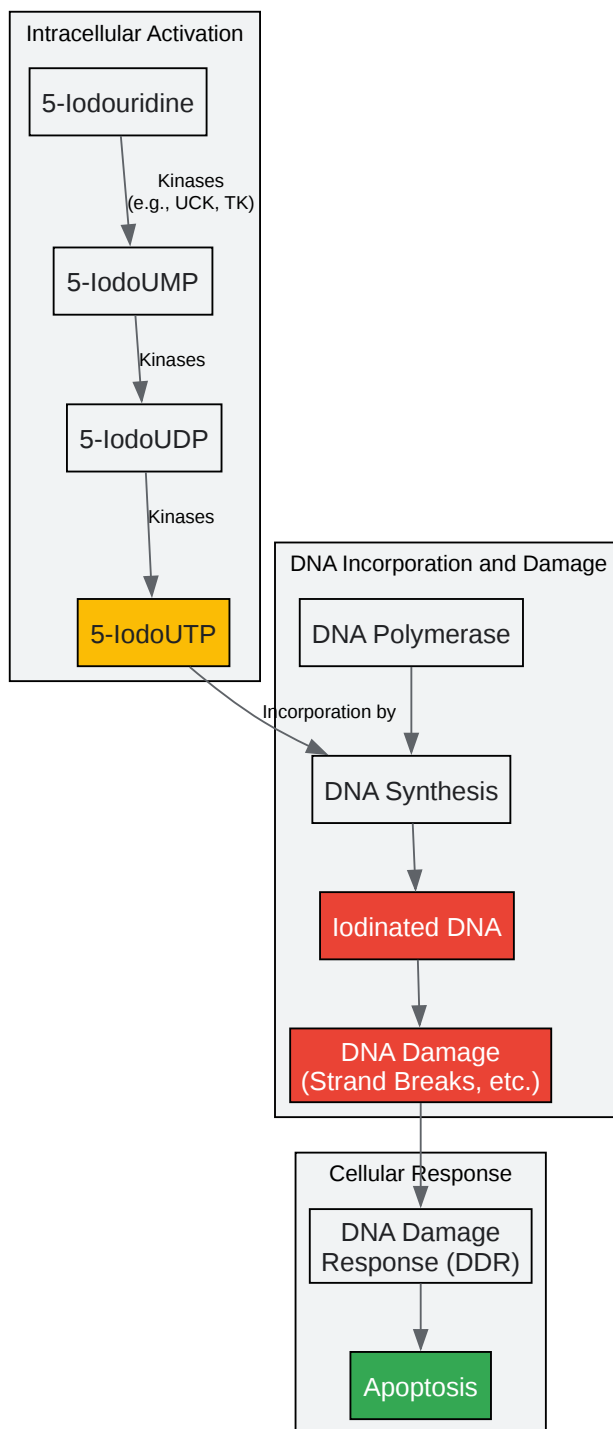
- **Column:** C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- **Mobile Phase:** A mixture of an aqueous buffer (e.g., potassium phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). A common mobile phase could be a 95:5 (v/v) mixture of buffer and acetonitrile.^[22]
- **Flow Rate:** A typical flow rate is around 1.0 to 1.5 mL/min.^[22]

- Detection: UV detection at a wavelength where **5-Iodouridine** has a strong absorbance, for example, around 290 nm.[\[22\]](#)
- Injection Volume: Typically in the range of 10-20 μL .
- Temperature: The analysis is often performed at ambient temperature.

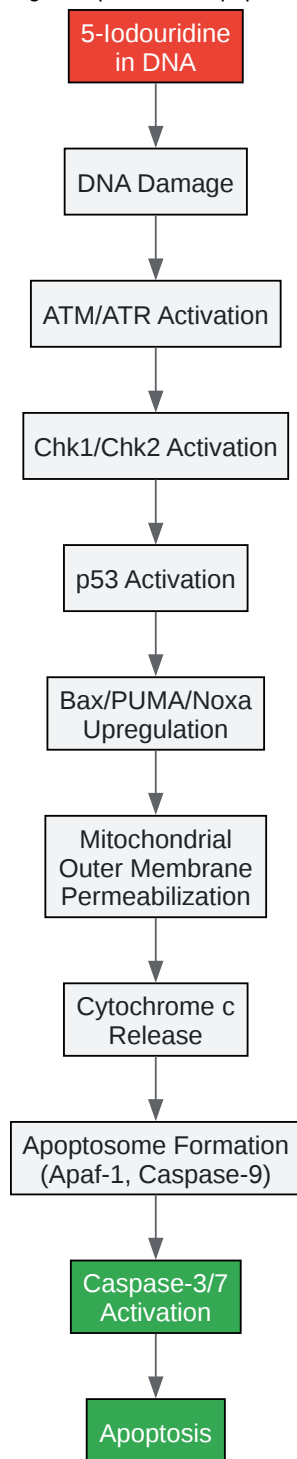
Typical HPLC Analysis Workflow



General Mechanism of Action of 5-Iodouridine



DNA Damage Response and Apoptosis Pathway

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